Rhamnetin-O(3)-neohesperidoside
CAS No.: 101330-77-2
Cat. No.: VC20739496
Molecular Formula: C28H32O16
Molecular Weight: 624.5 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 101330-77-2 |
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Molecular Formula | C28H32O16 |
Molecular Weight | 624.5 g/mol |
IUPAC Name | 3-[(2S,3S,4S,5R,6R)-3,4-dihydroxy-6-methoxy-5-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-2-(3,4-dihydroxyphenyl)-5-hydroxy-7-methoxychromen-4-one |
Standard InChI | InChI=1S/C28H32O16/c1-9-17(32)19(34)21(36)26(40-9)43-25-20(35)22(37)27(44-28(25)39-3)42-24-18(33)16-14(31)7-11(38-2)8-15(16)41-23(24)10-4-5-12(29)13(30)6-10/h4-9,17,19-22,25-32,34-37H,1-3H3/t9-,17-,19+,20-,21+,22-,25+,26-,27-,28+/m0/s1 |
Standard InChI Key | BDQAVVLZKLFTIK-KCYUVNIVSA-N |
Isomeric SMILES | C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@@H]2[C@H]([C@@H]([C@H](O[C@H]2OC)OC3=C(OC4=CC(=CC(=C4C3=O)O)OC)C5=CC(=C(C=C5)O)O)O)O)O)O)O |
SMILES | CC1C(C(C(C(O1)OC2C(C(C(OC2OC)OC3=C(OC4=CC(=CC(=C4C3=O)O)OC)C5=CC(=C(C=C5)O)O)O)O)O)O)O |
Canonical SMILES | CC1C(C(C(C(O1)OC2C(C(C(OC2OC)OC3=C(OC4=CC(=CC(=C4C3=O)O)OC)C5=CC(=C(C=C5)O)O)O)O)O)O)O |
Comparative Analysis with Related Compounds
Rhamnetin-O(3)-neohesperidoside shares structural similarities with several other flavonoid glycosides but possesses unique features that potentially influence its bioactivity profile. Understanding these structural relationships provides valuable context for assessing its potential applications.
Structural Comparisons
The following table presents a comparative analysis of Rhamnetin-O(3)-neohesperidoside with structurally related flavonoid glycosides:
Compound | Aglycone Component | Sugar Moiety | Distinctive Features |
---|---|---|---|
Rhamnetin-O(3)-neohesperidoside | Rhamnetin | Neohesperidoside | Methoxy group on the B-ring of the flavonoid skeleton |
Isorhamnetin-3-O-neohesperidoside | Isorhamnetin | Neohesperidoside | Different methoxy group position compared to rhamnetin |
Rhamnetin-3-rhamnoside | Rhamnetin | Rhamnose | Simpler monosaccharide sugar component |
Hesperidin | Hesperetin | Neohesperidoside | Different aglycone with distinctive pharmacological properties |
The unique combination of rhamnetin and neohesperidoside in Rhamnetin-O(3)-neohesperidoside contributes to its distinct biological profile. While these compounds share similar structural elements, the specific positioning of functional groups and glycosidic linkages results in different pharmacokinetic properties, receptor interactions, and biological activities.
Comparison with Isorhamnetin 3-O-neohesperidoside
Isorhamnetin 3-O-neohesperidoside, a closely related flavonoid glycoside, has been studied more extensively for its biological activities. Research has demonstrated that this compound:
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Promotes osteoclastogenesis and bone resorption in mouse bone marrow macrophages (BMMs)
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Upregulates mRNA expression of osteoclast-specific genes including cathepsin K (CTSK), vacuolar-type H+-ATPase d2 (V-ATPase d2), tartrate-resistant acid phosphatase (TRAP), and nuclear factor of activated T-cells cytoplasmic 1 (NFATc1)
Synthesis and Production Methods
Several approaches have been explored for obtaining Rhamnetin-O(3)-neohesperidoside, either through isolation from natural sources or through chemical synthesis methods. These strategies are essential for producing sufficient quantities of the compound for research and potential applications.
Extraction from Natural Sources
Extraction of Rhamnetin-O(3)-neohesperidoside from plant materials typically involves:
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Collection and preparation of plant material (typically from Typha species)
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Solvent extraction using methanol or other appropriate solvents
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Fractionation through various chromatographic techniques
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Purification steps to isolate the pure compound
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Characterization using spectroscopic methods to confirm identity and purity
This approach leverages the natural occurrence of the compound but may be limited by seasonal variations in plant content and extraction efficiency.
Chemical Synthesis Approaches
Chemical synthesis provides an alternative production method that may offer advantages in scalability and consistency. Potential synthetic routes include:
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Total synthesis from appropriate starting materials
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Semi-synthesis from readily available flavonoid precursors
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Glycosylation reactions using protected sugar donors and flavonoid acceptors
Research Applications and Future Directions
The current understanding of Rhamnetin-O(3)-neohesperidoside suggests several promising avenues for future research and potential applications.
Experimental Models
In vitro studies using cell culture systems would provide valuable insights into the biological activities of Rhamnetin-O(3)-neohesperidoside. Based on studies with related compounds, appropriate experimental models might include:
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Osteoclast differentiation assays using bone marrow macrophages
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Bone resorption assays on synthetic bone-like surfaces
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Molecular signaling studies examining NFATc1, p38, and AKT pathway activation
Such studies would help characterize the specific biological profile of Rhamnetin-O(3)-neohesperidoside and distinguish its effects from those of related flavonoid glycosides.
Analytical Considerations
The accurate identification, quantification, and quality control of Rhamnetin-O(3)-neohesperidoside presents several analytical challenges that must be addressed in research and potential applications.
Identification and Characterization Methods
Several analytical techniques are suitable for the identification and characterization of Rhamnetin-O(3)-neohesperidoside:
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High-Performance Liquid Chromatography (HPLC) with UV-Vis detection
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Liquid Chromatography-Mass Spectrometry (LC-MS) for molecular weight confirmation
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Nuclear Magnetic Resonance (NMR) spectroscopy for structural elucidation
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Infrared (IR) spectroscopy for functional group identification
These methods enable the differentiation of Rhamnetin-O(3)-neohesperidoside from closely related flavonoid glycosides based on retention time, mass spectral fragmentation patterns, and specific chemical shifts in NMR spectra.
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